

6-Chloro-2-phenylquinolin-4-ol chemical structure and IUPAC name

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Compound of Interest

Compound Name: 6-Chloro-2-phenylquinolin-4-ol

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An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

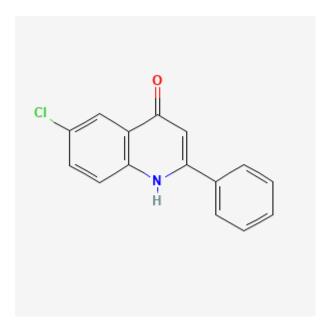
Chemical Structure and IUPAC Name

6-Chloro-2-phenylquinolin-4-ol, also known by its tautomeric form 6-chloro-2-phenyl-1H-quinolin-4-one, is a heterocyclic organic compound. Its chemical structure consists of a quinoline core, which is a bicyclic aromatic compound made of a benzene ring fused to a pyridine ring. This core is substituted with a chloro group at the 6-position, a phenyl group at the 2-position, and a hydroxyl group at the 4-position. The presence of the hydroxyl group at the 4-position leads to keto-enol tautomerism, with the keto form, 6-chloro-2-phenyl-1H-quinolin-4-one, often being the more stable tautomer.

IUPAC Name: 6-chloro-2-phenyl-1H-quinolin-4-one

Chemical Structure:





Physicochemical Properties

A comprehensive compilation of the physicochemical properties of **6-Chloro-2-phenylquinolin-4-ol** is crucial for its application in research and drug development. The following table summarizes key predicted and experimental data for this compound and its close derivatives.



| Property | Value | Source | |
|------------------------------|-----------------|---|--|
| Molecular Formula | C15H10CINO | PubChem CID: 130703[1] | |
| Molecular Weight | 255.70 g/mol | PubChem CID: 130703[1] | |
| Melting Point | 110-111 °C | ChemBK (for 6-chloro-2-phenylquinoline) | |
| Boiling Point (Predicted) | 394.0 ± 27.0 °C | ChemBK (for 6-chloro-2-phenylquinoline) | |
| pKa (Predicted) | 3.96 ± 0.10 | ChemBK (for 6-chloro-2-phenylquinoline) | |
| XLogP3 | 3.8 | PubChem CID: 130703[1] | |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 130703[1] | |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 130703[1] | |
| Rotatable Bond Count | 1 | PubChem CID: 130703[1] | |

Experimental Protocols: Synthesis of 6-Chloro-2-phenylquinolin-4-ol

The synthesis of **6-Chloro-2-phenylquinolin-4-ol** can be achieved through several established methods for quinoline and quinolin-4-one synthesis. The Friedländer synthesis and the Pfitzinger reaction are two common and adaptable routes.

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group. For the synthesis of **6-Chloro-2-phenylquinolin-4-ol**, this would typically involve the reaction of 2-amino-5-chlorobenzophenone with a compound like ethyl acetoacetate.

General Experimental Protocol:



- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
- Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide, sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid) to the mixture.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After completion of the reaction, allow the mixture to cool to room temperature. If a
 precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under
 reduced pressure.
- Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the desired **6-Chloro-2-phenylquinolin-4-ol**.

Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of an isatin derivative with a carbonyl compound containing an α -methylene group in the presence of a strong base. Subsequent decarboxylation yields the quinolin-4-ol.

General Experimental Protocol:

- Reaction of Isatin: In a reaction vessel, a mixture of 5-chloroisatin (1 equivalent) and a
 carbonyl compound such as acetophenone (1.2 equivalents) is prepared in a basic medium,
 typically a solution of potassium hydroxide in ethanol.
- Reflux: The mixture is heated under reflux for several hours (4-8 hours).
- Acidification: After cooling, the reaction mixture is diluted with water and acidified with a
 mineral acid (e.g., hydrochloric acid) to precipitate the 6-chloro-2-phenylquinoline-4carboxylic acid.
- Isolation of Carboxylic Acid: The precipitated carboxylic acid is collected by filtration, washed with water, and dried.



- Decarboxylation: The isolated 6-chloro-2-phenylquinoline-4-carboxylic acid is then heated at
 a high temperature (typically above its melting point) to induce decarboxylation, yielding 6Chloro-2-phenylquinolin-4-ol. The progress of the decarboxylation can be monitored by
 observing the cessation of carbon dioxide evolution.
- Purification: The resulting product is purified by recrystallization.

Biological Activity and Mechanism of Action

6-Chloro-2-phenylquinolin-4-ol and its derivatives have garnered significant interest due to their potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Anticancer Activity

While specific IC₅₀ values for **6-Chloro-2-phenylquinolin-4-ol** are not extensively reported in a single comprehensive study, the quinoline scaffold is a well-established pharmacophore in anticancer drug discovery. The following table presents IC₅₀ values for closely related quinoline and quinazolinone derivatives against various human cancer cell lines to illustrate the potential of this chemical class.



| Compound Class | Cell Line | IC50 (µM) | Reference |
|--|--------------------|--------------|-----------|
| 6-Aryl-2- styrylquinazolin-4(3H)- ones | TK-10 (Renal) | 0.62 - 7.72 | [2] |
| 6-Aryl-2- styrylquinazolin-4(3H)- ones | UACC-62 (Melanoma) | 0.62 - 7.72 | [2] |
| 6-Aryl-2- styrylquinazolin-4(3H)- ones | MCF-7 (Breast) | 0.62 - 7.72 | [2] |
| 6-Bromo quinazoline derivatives | MCF-7 (Breast) | 15.85 ± 3.32 | [3] |
| 6-Bromo quinazoline derivatives | SW480 (Colon) | 17.85 ± 0.92 | [3] |

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Quinoline derivatives have been identified as inhibitors of this pathway. **6-Chloro-2-phenylquinolin-4-ol** is proposed to exert its anticancer effects by inhibiting key kinases within this cascade, such as PI3K and Akt. This inhibition disrupts downstream signaling, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Visualizations Logical Workflow for Synthesis

Caption: Synthetic routes to **6-Chloro-2-phenylquinolin-4-ol**.

PI3K/Akt Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.



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